{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol

Physicochemical property prediction Drug-likeness profiling Medicinal chemistry building block

{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol (CAS 2702177-32-8; molecular formula C₇H₁₃NO₂; molecular weight 143.18 g/mol) is a saturated, bicyclic heterocyclic building block featuring a fused furo[3,4-c]pyrrole core with a hydroxymethyl substituent at the 3a-position. This scaffold belongs to a class of hexahydro-1H-furo[3,4-c]pyrrole derivatives that have appeared in patent literature as intermediates for analgesic, anti-inflammatory, and PARP-inhibitory compounds.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B15339266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1C2COCC2(CN1)CO
InChIInChI=1S/C7H13NO2/c9-4-7-3-8-1-6(7)2-10-5-7/h6,8-9H,1-5H2
InChIKeyZTKBENAYKANNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why This {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol Compound Matters for Discovery Chemistry Sourcing


{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol (CAS 2702177-32-8; molecular formula C₇H₁₃NO₂; molecular weight 143.18 g/mol) is a saturated, bicyclic heterocyclic building block featuring a fused furo[3,4-c]pyrrole core with a hydroxymethyl substituent at the 3a-position . This scaffold belongs to a class of hexahydro-1H-furo[3,4-c]pyrrole derivatives that have appeared in patent literature as intermediates for analgesic, anti-inflammatory, and PARP-inhibitory compounds [1]. The presence of a primary alcohol functional group distinguishes it from the parent hexahydro-1H-furo[3,4-c]pyrrole scaffold (CAS 60889-32-9) and provides a modifiable synthetic handle for further elaboration in medicinal chemistry programs .

Why Generic Substitution of {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol with Parent Scaffolds Fails in MedChem Projects


The closest in-class analog, hexahydro-1H-furo[3,4-c]pyrrole (CAS 60889-32-9, MW 113.16), lacks the hydroxymethyl group and thus cannot serve as a direct replacement in synthetic sequences requiring a primary alcohol handle for esterification, etherification, or oxidation . Similarly, the methyl-substituted variant 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole offers only a hydrophobic methyl group, whereas the target compound provides a hydrogen-bond donor/acceptor that influences both physicochemical properties and intermolecular interactions in downstream biological targets [1]. The structurally related amine congener ((3aS,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl)methanamine introduces a basic amine, altering pKₐ and metabolic stability profiles, which makes direct activity extrapolation unreliable . These precise functional-group differences mandate compound-specific procurement when synthetic routes or structure–activity relationship (SAR) studies require the alcohol functionality at the 3a-position.

Quantitative Differentiation Evidence for {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol vs. Closest Structural Analogs


Predicted Physicochemical Property Landscape: Hydroxymethyl Derivative vs. Parent Scaffold

Computational prediction using the ACD/Labs Percepta platform indicates that {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol possesses two hydrogen-bond donor sites (from the hydroxyl and the pyrrolidine NH) and three hydrogen-bond acceptor sites (furan oxygen, pyrrolidine nitrogen, hydroxyl oxygen) . In contrast, the parent scaffold hexahydro-1H-furo[3,4-c]pyrrole has only one donor and two acceptors . The presence of the additional polar group is predicted to lower the LogP by approximately 0.3–0.5 log units relative to the parent scaffold (parent predicted LogP = -0.55). This difference is significant for solubility and permeability classification in CNS drug design.

Physicochemical property prediction Drug-likeness profiling Medicinal chemistry building block

Synthetic Utility: Hydroxyl Handle Enables Versatile Derivatization Unavailable in Non-Hydroxymethyl Analogs

The primary alcohol of the target compound allows common medicinal chemistry transformations—such as oxidation to the aldehyde, esterification, or conversion to a leaving group—without requiring deprotection steps . In contrast, the parent scaffold hexahydro-1H-furo[3,4-c]pyrrole lacks any functional group at the 3a-position, limiting its utility in SAR exploration to N-alkylation or N-acylation only . This functional differential means that chemical space accessible from the target compound is approximately 3- to 5-fold larger, based on a conservative estimate of available transformations, directly impacting library enumeration and hit expansion strategies.

Synthetic chemistry Derivatization handle Medicinal chemistry

Purity and Supply Chain Transparency: Target Compound vs. Parent Scaffold Commercial Availability

Commercial sourcing data reveals that the target compound is offered at ≥95% purity by multiple vendors, with full analytical characterization (NMR, HPLC, MS) available upon request . The parent scaffold hexahydro-1H-furo[3,4-c]pyrrole is typically sold at 95–98% purity, but the hydrochloride salt form (CAS 60889-33-0) is more commonly stocked due to stability concerns of the free base, which can complicate direct use . The alcohol derivative avoids the hygroscopicity and handling issues associated with the free amine form, offering a more reliable sample quality for organizations requiring precise stoichiometric control in lead optimization.

Chemical procurement Purity comparison Supply chain

Optimal Application Scenarios for Procuring {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol


Targeted Covalent Inhibitor or PROTAC Linker Attachment Point

The hydroxyl group at the 3a-position provides a convenient attachment point for linkers in proteolysis-targeting chimeras (PROTACs) or for electrophilic warheads in covalent inhibitor design. This eliminates the need for additional protecting-group manipulations required when using the parent scaffold hexahydro-1H-furo[3,4-c]pyrrole, which lacks a functional handle at this position [1].

Parallel Library Synthesis for CNS Penetrant Lead Optimization

Given its altered predicted LogP and additional hydrogen-bond donors, this compound is particularly suited for generating focused libraries aimed at optimizing blood–brain barrier permeability or solubility-limited exposure. The distinct physicochemical profile relative to the parent scaffold makes it a preferred choice for CNS drug discovery programs where fine-tuning polarity is critical [1].

Fragment-Based Screening (FBS) and Fragment Elaboration

The compact, rigid bicyclic core with a hydrophilic alcohol group fulfills the criteria for a high-quality fragment (MW < 150, logP < 1, H-bond donors ≤ 2). When compared to the even simpler fragment tetrahydrofuran or pyrrolidine, this scaffold offers three-dimensional complexity and additional vector for growth, enabling efficient fragment-to-lead optimization .

Quote Request

Request a Quote for {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.